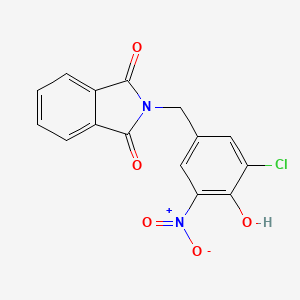

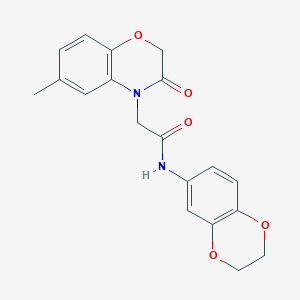

2-(3-氯-4-羟基-5-硝基苯甲基)-1H-异吲哚-1,3(2H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of isoindole-1,3-diones, including derivatives similar to the compound of interest, can be efficiently performed through palladium-catalyzed aminocarbonylation of o-halobenzoates in the presence of primary amines. This method has been shown to tolerate a wide range of functional groups, including methoxy, alcohol, ketone, and nitro groups, indicating a versatile approach to synthesizing such compounds (Worlikar & Larock, 2008).

Molecular Structure Analysis

The molecular and vibrational structures of isoindole-dione derivatives have been extensively studied using techniques like Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. These studies provide detailed insights into the compounds' optimized geometry, vibrational frequencies, and fundamental modes, contributing significantly to understanding the molecular structure and its implications on the compounds' reactivity and properties (Arjunan et al., 2009).

Chemical Reactions and Properties

Isoindole-dione compounds engage in a variety of chemical reactions. For example, they can undergo cycloaddition reactions with electrophilic vinyl nitroso compounds, forming oxazines and alkylindoles depending on the reaction conditions and the presence of different nucleophiles. These reactions highlight the chemical versatility and reactivity of isoindole-dione derivatives, paving the way for the synthesis of a wide array of heterocyclic compounds with potential biological activities (Gilchrist & Roberts, 1983).

Physical Properties Analysis

The study of physical properties, including the analysis of optical properties such as absorbance, transmittance, and refractive index, is crucial for understanding the material characteristics of isoindole-dione derivatives. These properties are essential for determining the compounds' suitability for various applications, including their potential use in organic electronics and photonics (Tan et al., 2018).

Chemical Properties Analysis

Isoindole-dione compounds exhibit a range of chemical properties, including the ability to participate in addition and cycloaddition reactions. These properties are significantly influenced by the compound's molecular structure, particularly the presence of functional groups such as nitro, hydroxy, and chloro substituents. The understanding of these chemical properties is fundamental to exploring the reactivity and potential applications of these compounds in various fields, including medicinal chemistry and material science (Katagiri et al., 1994).

科学研究应用

合成与杂环化学

- 钯催化合成:Worlikar 和 Larock (2008) 的一项研究展示了使用钯催化 o-卤代苯甲酸酯的氨基羰基化来生成 2-取代异吲哚-1,3-二酮。此方法显示了该化合物在合成重要类别的杂环中的相关性,突出了其在化学反应中的多功能性 (Worlikar & Larock, 2008).

亲电加成和环加成反应

- 乙烯基亚硝基化合物反应:Gilchrist 和 Roberts (1983) 探索了亲电乙烯基亚硝基化合物的加成和环加成反应。他们对这些化合物对吲哚的行为以及与吡咯和 1-甲基吡咯的类似反应的发现提供了对该化合物在合成新型有机结构(包括与 2-(3-氯-4-羟基-5-硝基苯甲基)-1H-异吲哚-1,3(2H)-二酮 相关的结构)中的用途的见解 (Gilchrist & Roberts, 1983).

抗菌和化学治疗应用

- 抗疟和球虫抑制作用:Dürckheimer 等人 (1980) 报告说,类似于目标化合物的衍生物对耐药性疟疾寄生虫表现出显着的球虫抑制作用和抗疟作用。这项研究强调了此类化合物在治疗寄生虫感染中的潜在生物医学应用 (Dürckheimer 等人,1980).

材料科学和液晶研究

- 介晶席夫碱合成:Dubey 等人 (2018) 对基于异吲哚啉-1,3-二酮的介晶席夫碱的研究表明,这些化合物表现出液晶行为。该研究有助于了解该化合物在材料科学中的作用,特别是在液晶器件的设计和开发方面 (Dubey 等人,2018).

有机催化

- 对映选择性氨氧化:Bui、Candeias 和 Barbas (2010) 的一项研究强调了奎宁二聚体在对映选择性氨氧化吲哚酮中的新用途。这种合成 3-羟基吲哚酮衍生物的有机催化方法展示了该化合物在以高对映选择性创建具有生物活性的分子中的用途 (Bui、Candeias 和 Barbas,2010).

属性

IUPAC Name |

2-[(3-chloro-4-hydroxy-5-nitrophenyl)methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O5/c16-11-5-8(6-12(13(11)19)18(22)23)7-17-14(20)9-3-1-2-4-10(9)15(17)21/h1-6,19H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGRPJXMEIXCFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=C(C(=C3)Cl)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49669720 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(3-chloro-4-hydroxy-5-nitrobenzyl)-1H-isoindole-1,3(2H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5503399.png)

![2-(4-bromo-2-nitrophenoxy)-N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5503403.png)

![5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5503424.png)

![3-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B5503434.png)

![1,3-dimethyl-5-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5503441.png)

![5-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5503464.png)

![2-{[(2-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5503470.png)

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4,6-pyrimidinediol](/img/structure/B5503503.png)

![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5503506.png)

![7-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5503515.png)